

Application Note: ^1H and ^{13}C NMR Spectroscopic Analysis of 2-Fluorodiphenylmethane

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Compound of Interest

Compound Name: 2-Fluorodiphenylmethane

Cat. No.: B1329804

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) data and a comprehensive experimental protocol for the structural characterization of **2-Fluorodiphenylmethane**.

Introduction

2-Fluorodiphenylmethane is a fluorinated organic compound with a structural framework common in medicinal chemistry and materials science.[1] The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule. Accurate structural elucidation is paramount, and NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of small molecules in solution. This application note presents the complete ^1H and ^{13}C NMR spectral data for **2-Fluorodiphenylmethane** and a detailed protocol for data acquisition and analysis.

Spectroscopic Data

The ^1H and ^{13}C NMR spectra of **2-Fluorodiphenylmethane** were acquired in deuterated chloroform (CDCl_3) at ambient temperature. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]

1H NMR Data

The 1H NMR spectrum was recorded on a 500 MHz spectrometer.[\[2\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.28	t	7.5	2H	Ar-H
7.22-7.17	m	-	4H	Ar-H
7.13	t	9.5	1H	Ar-H
7.05-7.00	m	-	2H	Ar-H
3.99	s	-	2H	CH ₂

Table 1: 1H NMR spectral data for **2-Fluorodiphenylmethane** in CDCl₃.[\[2\]](#)

13C NMR Data

The 13C NMR spectrum was recorded on a 125 MHz spectrometer.[\[2\]](#)

Chemical Shift (δ , ppm)	Multiplicity (due to C-F coupling)	Coupling Constant (JCF, Hz)	Assignment
161.1	d	243.8	C-F
140.0	s	-	Ar-C
131.2	d	4.3	Ar-C
129.0	s	-	Ar-C
128.7	s	-	Ar-C
128.3	s	-	Ar-C
128.1	d	8.0	Ar-C
126.4	s	-	Ar-C
124.2	d	2.9	Ar-C
115.5	d	21.9	Ar-C
35.0	s	-	CH ₂

Table 2: ¹³C NMR spectral data for **2-Fluorodiphenylmethane** in CDCl₃.[\[2\]](#)

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following sections detail the recommended procedures for sample preparation and NMR data acquisition.

Sample Preparation

- **Sample Weighing:** Accurately weigh 5-25 mg of **2-Fluorodiphenylmethane** for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[\[3\]](#)
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS to the vial.[\[4\]](#)
- **Dissolution:** Gently vortex or swirl the vial to ensure complete dissolution of the sample.

- Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.^[5]
- Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

¹H NMR Acquisition Parameters:

Parameter	Recommended Value
Spectrometer Frequency	500 MHz
Pulse Program	Standard one-pulse
Pulse Width	30-45°
Acquisition Time (AQ)	3.0 - 4.0 s ^{[1][2]}
Relaxation Delay (D1)	1.0 - 2.0 s
Number of Scans (NS)	8-16
Spectral Width (SW)	12-16 ppm
Temperature	298 K

Table 3: Recommended ¹H NMR acquisition parameters.

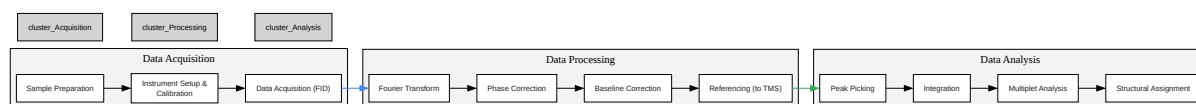
¹³C NMR Acquisition Parameters:

Parameter	Recommended Value
Spectrometer Frequency	125 MHz
Pulse Program	zgpg30 or similar with proton decoupling
Pulse Width	30°
Acquisition Time (AQ)	1.0 - 2.0 s
Relaxation Delay (D1)	2.0 s ^[6]
Number of Scans (NS)	1024 or more (sample concentration dependent)
Spectral Width (SW)	200-240 ppm
Temperature	298 K

Table 4: Recommended ¹³C NMR acquisition parameters.

Data Processing and Analysis Workflow

The following diagram illustrates the standard workflow for processing and analyzing the acquired NMR data.



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Figure 1: A schematic of the NMR experimental workflow.**

Conclusion

The provided ^1H and ^{13}C NMR data, along with the detailed experimental protocols, offer a comprehensive guide for the spectroscopic analysis of **2-Fluorodiphenylmethane**. Adherence to these protocols will enable researchers to obtain high-quality NMR spectra, facilitating accurate structural verification and supporting further research and development activities.

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